molecular formula C8H12ClNO2 B13457999 2-(2-Aminoethyl)benzene-1,3-diol hydrochloride

2-(2-Aminoethyl)benzene-1,3-diol hydrochloride

Cat. No.: B13457999
M. Wt: 189.64 g/mol
InChI Key: GSEDQLLTDNNYPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dopamine hydrochloride can be synthesized through the decarboxylation of L-DOPA (L-3,4-dihydroxyphenylalanine) using aromatic L-amino acid decarboxylase. This reaction typically occurs in the presence of pyridoxal phosphate as a cofactor .

Industrial Production Methods

Industrial production of dopamine hydrochloride involves the chemical synthesis of L-DOPA followed by its decarboxylation. The process is optimized for large-scale production, ensuring high yield and purity .

Mechanism of Action

Dopamine hydrochloride exerts its effects by binding to dopamine receptors (D1, D2, D3, D4, and D5) in the brain. This binding activates various intracellular pathways, influencing neurotransmission, motor control, and hormone release .

Properties

Molecular Formula

C8H12ClNO2

Molecular Weight

189.64 g/mol

IUPAC Name

2-(2-aminoethyl)benzene-1,3-diol;hydrochloride

InChI

InChI=1S/C8H11NO2.ClH/c9-5-4-6-7(10)2-1-3-8(6)11;/h1-3,10-11H,4-5,9H2;1H

InChI Key

GSEDQLLTDNNYPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)CCN)O.Cl

Origin of Product

United States

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